(3,5-Dioxomorpholin-4-yl)acetic acid (3,5-Dioxomorpholin-4-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 938459-18-8
VCID: VC2305163
InChI: InChI=1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11)
SMILES: C1C(=O)N(C(=O)CO1)CC(=O)O
Molecular Formula: C6H7NO5
Molecular Weight: 173.12 g/mol

(3,5-Dioxomorpholin-4-yl)acetic acid

CAS No.: 938459-18-8

Cat. No.: VC2305163

Molecular Formula: C6H7NO5

Molecular Weight: 173.12 g/mol

* For research use only. Not for human or veterinary use.

(3,5-Dioxomorpholin-4-yl)acetic acid - 938459-18-8

Specification

CAS No. 938459-18-8
Molecular Formula C6H7NO5
Molecular Weight 173.12 g/mol
IUPAC Name 2-(3,5-dioxomorpholin-4-yl)acetic acid
Standard InChI InChI=1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11)
Standard InChI Key PVKKQZFUVVGWEX-UHFFFAOYSA-N
SMILES C1C(=O)N(C(=O)CO1)CC(=O)O
Canonical SMILES C1C(=O)N(C(=O)CO1)CC(=O)O

Introduction

Chemical Properties and Structure

(3,5-Dioxomorpholin-4-yl)acetic acid, identified by CAS number 938459-18-8, is characterized by a morpholine ring with two carbonyl groups at positions 3 and 5, and an acetic acid moiety attached to the nitrogen at position 4. The compound has a molecular formula of C6H7NO5 and a molecular weight of 173.12 g/mol .

Physical and Chemical Characteristics

The compound typically exists as a white crystalline solid at room temperature. Its structural features include:

PropertyValueSource
Molecular FormulaC6H7NO5
Molecular Weight173.12 g/mol
IUPAC Name2-(3,5-dioxomorpholin-4-yl)acetic acid
CAS Number938459-18-8
InChIInChI=1S/C6H7NO5/c8-4-2-12-3-5(9)7(4)1-6(10)11/h1-3H2,(H,10,11)
SMILESC1C(=O)N(C(=O)CO1)CC(=O)O

Structural Representation

The compound features a six-membered morpholine ring containing both nitrogen and oxygen atoms. The morpholine ring includes two carbonyl groups at positions 3 and 5, creating a dioxomorpholine structure. The nitrogen atom at position 4 is substituted with an acetic acid group, which extends from the ring system and provides a carboxylic acid functionality for further reactions .

Preparation Methods

The synthesis of (3,5-dioxomorpholin-4-yl)acetic acid can be accomplished through several routes, predominantly involving the reaction of morpholine derivatives with acetic acid under controlled conditions.

Synthetic Routes and Reaction Conditions

The typical synthesis involves the following steps:

  • Preparation of the dioxomorpholine precursor

  • N-alkylation with appropriate acetic acid derivatives

  • Hydrolysis of any protecting groups to yield the final product

The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. Temperature and pH conditions are carefully optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of (3,5-dioxomorpholin-4-yl)acetic acid employs similar reaction pathways as laboratory synthesis but at a larger scale. The process is designed to produce the compound in bulk quantities while maintaining consistency in quality and purity. Advanced techniques such as continuous flow reactors may be utilized to enhance efficiency and reduce production costs.

Chemical Reactivity

(3,5-Dioxomorpholin-4-yl)acetic acid exhibits a range of chemical reactivity patterns due to its functional groups, particularly the carboxylic acid moiety and the dioxomorpholine ring.

Types of Reactions

The compound undergoes several important reaction types:

  • Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction Reactions: Reduction processes can convert the compound into lower oxidation state derivatives, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other chemical moieties.

Reactivity of Functional Groups

The reactivity profile of (3,5-dioxomorpholin-4-yl)acetic acid is primarily determined by:

  • The carboxylic acid group, which can undergo esterification, amidation, and decarboxylation reactions

  • The dioxomorpholine ring, which provides sites for nucleophilic attack

  • The nitrogen atom, which can participate in alkylation reactions

Applications in Research and Industry

(3,5-Dioxomorpholin-4-yl)acetic acid serves multiple purposes in scientific and industrial contexts.

Chemical Research Applications

In chemical research, the compound is utilized as:

  • A building block for more complex molecular structures

  • A reagent in various chemical transformations

  • A standard for analytical methods development

Analytical Methods and Characterization

Various analytical techniques can be employed to characterize (3,5-dioxomorpholin-4-yl)acetic acid.

Spectroscopic Analysis

The compound can be characterized using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy to identify the characteristic carbonyl and carboxylic acid functional groups

  • Mass spectrometry for molecular weight confirmation

Chromatographic Methods

Chromatographic techniques for analysis and purification include:

  • High-Performance Liquid Chromatography (HPLC)

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography (GC), typically after derivatization

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